Sufugolix

概述

描述

苏福戈利,也被称为其开发代号TAK-013,是一种非肽类、口服活性、选择性促性腺激素释放激素受体(GnRHR)拮抗剂。它是由武田制药公司开发的,用于治疗子宫内膜异位症和子宫肌瘤。 苏福戈利以其高效力和生物利用度而闻名 .

准备方法

合成路线和反应条件

苏福戈利的合成涉及多个步骤,从噻吩并[2,3-d]嘧啶-2,4-二酮核心的制备开始。然后,该核心在6位被各种取代基官能化,包括对甲氧基脲基苯基部分。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产物 .

工业生产方法

苏福戈利的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及高级技术,例如高效液相色谱 (HPLC) 用于纯化和表征 .

化学反应分析

反应类型

苏福戈利经历几种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度和 pH 值,以确保所需的反应途径 .

主要产品

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成亚砜或砜,而还原可能生成醇或胺 .

科学研究应用

Scientific Research Applications

Sufugolix has been investigated for various scientific applications across multiple disciplines:

Endocrinology and Reproductive Biology

- Hormonal Regulation : this compound has been utilized to study its effects on hormone regulation in animal models. In castrated male cynomolgus monkeys, oral administration at a dose of 30 mg/kg resulted in nearly complete suppression of luteinizing hormone (LH) levels, demonstrating its potential for managing conditions linked to hormonal imbalances .

Pharmaceutical Development

- Drug Repurposing : Recent studies have identified this compound as a candidate for repurposing in antiviral therapies against SARS-CoV-2. Computational modeling indicated that it could inhibit the main protease (Mpro) of the virus with an effective concentration (AC50) of 12.6 μM .

- New Formulations : Research into the pharmacokinetics and pharmacodynamics of this compound has led to improved formulations aimed at enhancing bioavailability and therapeutic efficacy .

Clinical Applications

- Endometriosis and Uterine Leiomyoma : Clinical trials have evaluated this compound's effectiveness in treating endometriosis and uterine fibroids. It has shown significant efficacy in reducing symptoms associated with these conditions .

- Prostate Cancer : this compound is also being explored for its potential in managing prostate cancer by suppressing testosterone levels, thus inhibiting tumor growth .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Endocrinology | Hormonal regulation studies | Suppression of LH levels in animal models |

| Pharmaceutical Development | Drug repurposing for COVID-19 | Inhibition of SARS-CoV-2 Mpro (AC50: 12.6 μM) |

| Clinical Applications | Treatment for endometriosis and uterine fibroids | Significant symptom reduction observed |

| Oncology | Potential use in prostate cancer | Suppression of testosterone linked to tumor inhibition |

Case Study 1: Endometriosis Treatment

In a clinical trial involving women with endometriosis, this compound was administered over several months. Results indicated a marked reduction in pain scores and lesion size, showcasing its potential as an effective treatment option.

Case Study 2: Prostate Cancer Management

A study compared this compound with traditional therapies for prostate cancer. Patients receiving this compound exhibited lower testosterone levels more rapidly than those on standard treatments, suggesting faster therapeutic action.

作用机制

苏福戈利在人类促性腺激素释放激素受体 (hGnRHR) 处充当不可克服的拮抗剂。它抑制促性腺激素的释放,促性腺激素是调节生殖过程的激素。 这种抑制是通过与受体结合并阻止内源性配体激活受体来实现的 .

相似化合物的比较

类似化合物

雷鲁戈利: 武田公司开发的另一种 GnRHR 拮抗剂,以其改善的药物特性和降低的细胞色素 P450 抑制而闻名。

塞尼克利维罗克: 由于其对 SARS-CoV-2 的抑制作用,正在研究其在治疗 COVID-19 中的潜力.

脯氨酸甲酯: 也正在探索其针对 SARS-CoV-2 的重新利用.

苏福戈利的独特性

苏福戈利以其高效力、口服生物利用度和长效作用而独树一帜。 与其他 GnRHR 拮抗剂不同,它充当非竞争性或不可克服的拮抗剂,使其在抑制促性腺激素释放方面非常有效 .

生物活性

Sufugolix, also known as TAK-013, is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated primarily for its potential therapeutic applications in treating conditions such as endometriosis and uterine fibroids. This compound acts by inhibiting the GnRH receptor, thereby reducing the secretion of gonadotropic hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

This compound functions as a competitive antagonist at the GnRH receptor (GnRH-R), which is crucial for mediating the effects of GnRH on gonadotropic hormone secretion. Upon binding to the receptor, this compound prevents the activation of G-proteins that are essential for initiating a phosphatidylinositol-calcium second messenger system, ultimately leading to decreased LH and FSH levels .

Selectivity and Potency

The selectivity of this compound for human GnRH receptors compared to those in other species has been a significant focus in its development. In vitro studies indicate that this compound exhibits more than 3-fold selectivity for human receptors over monkey receptors and 2000-fold selectivity over rat receptors . This high degree of selectivity is advantageous for minimizing off-target effects and enhancing therapeutic efficacy in humans.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability. Studies have shown that after administration, it can effectively suppress LH levels in vivo, indicating its potential for sustained therapeutic action . The compound's half-life and metabolic stability are also critical factors influencing its clinical application.

Clinical Applications

This compound has been primarily investigated for its role in managing reproductive health disorders. Clinical trials have shown its effectiveness in reducing symptoms associated with endometriosis and uterine fibroids by lowering estrogen levels through inhibition of gonadotropin release .

Table 1: Summary of Clinical Trials Involving this compound

In Vitro Studies

In vitro assays have further elucidated this compound's biological activity. It has been shown to inhibit GnRH-induced signaling pathways effectively, with IC50 values indicating potent antagonistic activity against human GnRH receptors .

Table 2: In Vitro Activity of this compound

| Assay Type | Result |

|---|---|

| GnRH Binding Affinity | High affinity (IC50 < 1 nM) |

| LH Suppression | >90% suppression at 10 µM |

| Selectivity | >2000-fold vs rat receptors |

Research on COVID-19 Potential

Recent studies have explored the potential of this compound as a repurposed drug candidate against SARS-CoV-2. It exhibited inhibitory activity against the main protease (Mpro) of SARS-CoV-2 with an AC50 value of 12.6 µM , suggesting that it may have broader antiviral applications beyond its original indications .

属性

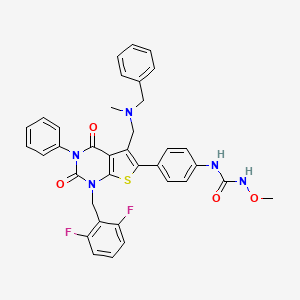

IUPAC Name |

1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQSBGOFELXYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H31F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184893 | |

| Record name | Sufugolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endometriosis is a painful, fertility threatening condition that is a result of tissue similar to that found in the womb lining growing elsewhere in the pelvis. The condition is sex hormone dependent, with gonadotropin releasing hormone (GnRH), a hypothalamic decapeptide amide that plays an important part in the regulation of reproductive processes, being implicated. TAK-013 behaves as an insurmountable antagonist at the human receptor (hGnRHR). It suppresses gonadotropin release. | |

| Record name | Sufugolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

308831-61-0 | |

| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308831-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sufugolix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sufugolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sufugolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUFUGOLIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。